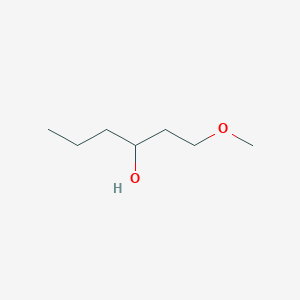
1-Methoxyhexan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyhexan-3-OL is an organic compound belonging to the class of alcohols. It is characterized by a methoxy group (-OCH3) attached to the third carbon of a hexane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxyhexan-3-OL can be synthesized through several methods One common approach involves the reaction of hexan-3-ol with methanol in the presence of an acid catalystAnother method involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxyhexan-3-OL undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Various substituted hexan-3-ols.
Wissenschaftliche Forschungsanwendungen
1-Methoxyhexan-3-OL has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxyhexan-3-OL involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxyhexan-2-OL
- 1-Methoxyhexan-4-OL
- 1-Methoxyhexan-5-OL
Comparison: 1-Methoxyhexan-3-OL is unique due to the position of the methoxy group on the third carbon, which influences its chemical properties and reactivity. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns .
Eigenschaften
CAS-Nummer |
125836-44-4 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-methoxyhexan-3-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(8)5-6-9-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
IUDJTMLUZOYYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


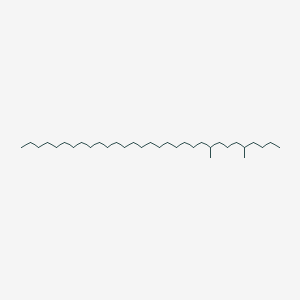
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
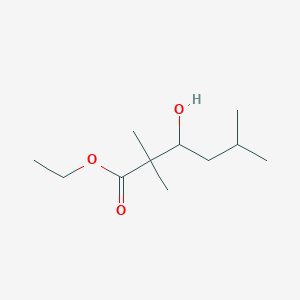
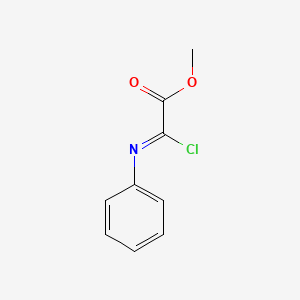
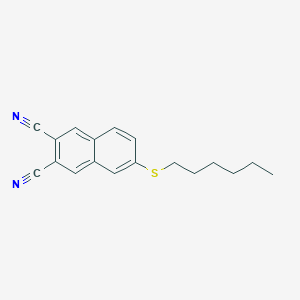

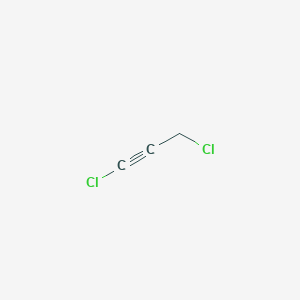
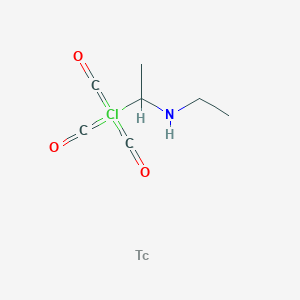
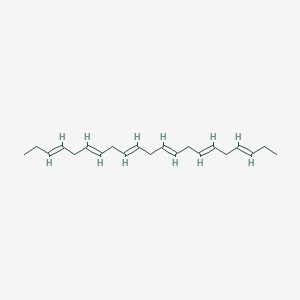
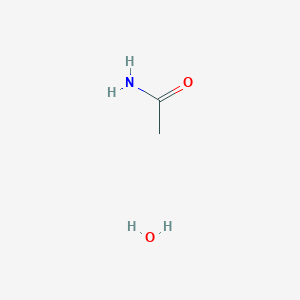
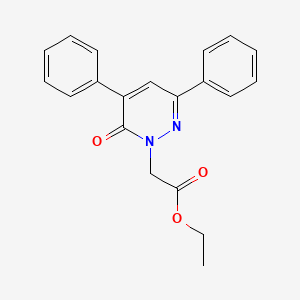
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
